ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Description
Properties
IUPAC Name |
ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-3-21-15(20)19-18-11(2)12-5-7-13(8-6-12)22-14-16-9-4-10-17-14/h4-10H,3H2,1-2H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGBKFCZCKKCY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331631 | |
| Record name | ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866151-60-2 | |
| Record name | ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate pyrimidine derivative under specific reaction conditions. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and fibrosis.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antitumor effects .
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
- Structure : CH₃CH₂-O-CO-NH₂.
- Properties : A simple carbamate with widespread industrial and inadvertent occurrence in fermented foods and beverages.
- Carcinogenicity: Weak carcinogen in rodents, inducing liver and lung tumors at high doses .
- Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation .
- Metabolism : Metabolized via cytochrome P450 to intermediates like vinyl carbamate, a more reactive electrophile .
Vinyl Carbamate
- Structure : CH₂=CH-O-CO-NH₂.
- Properties : A desaturated analog of ethyl carbamate.
- Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing skin, lung, and liver tumors in mice and rats .
- Mutagenicity : Strong mutagen in S. typhimurium TA100/TA1535 with metabolic activation .
- Metabolism : Directly forms DNA-reactive epoxides without requiring prior desaturation .
Silicon-Based Carbamate Derivatives
- Example : Benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate (Compound 2).
- Properties : Silicon incorporation enhances lipophilicity and acetylcholinesterase (AChE) inhibition.
- Activity : IC₅₀ values comparable to galanthamine (AChE inhibitor) and rivastigmine (used in Alzheimer’s therapy) .
Ethyl N-Hydroxycarbamate
- Structure : CH₃CH₂-O-CO-NH-OH.
- Properties : A hydroxylated derivative with weak direct mutagenicity (2–3 revertants/μmol in S. typhimurium).
- Carcinogenicity: Induces lung adenomas in mice but less potent than vinyl carbamate .
Comparative Data Table
| Compound | Carcinogenicity (Relative Potency) | Mutagenicity (S. typhimurium) | Enzyme Inhibition (IC₅₀, μM) | Key Structural Features |
|---|---|---|---|---|
| Ethyl carbamate | Low | Non-mutagenic | N/A | Simple alkyl carbamate |
| Vinyl carbamate | High (10–50× ethyl carbamate) | Strong (TA100/TA1535) | N/A | α,β-unsaturated carbamate |
| Silicon-based carbamate (Compound 2) | Not reported | Not tested | ~0.1 (AChE) | Silicon-modified side chain |
| Ethyl N-[(E)-1-(4-pyrimidin-2-yl...) | Not reported* | Not tested* | Not reported* | Pyrimidine-aryl hybrid |
*Hypothetical data inferred from structural analogs: Pyrimidine moiety may enhance target specificity or metabolic resistance compared to ethyl carbamate.
Mechanistic and Metabolic Insights
- Ethyl vs. Vinyl Carbamate: The α,β-unsaturation in vinyl carbamate facilitates direct epoxidation, leading to DNA adducts and higher genotoxicity . Ethyl carbamate requires metabolic activation (e.g., CYP2E1-mediated oxidation) to form reactive intermediates, which are less efficient .
- Role of Pyrimidine : The pyrimidin-2-yloxy group in the target compound could confer π-π stacking interactions with biological targets (e.g., enzyme active sites) or modulate solubility. This structural feature is absent in simpler carbamates like ethyl or vinyl derivatives.
- Silicon Substitution : In benzyl carbamates, silicon enhances steric bulk and electronic effects, improving AChE binding affinity . A similar strategy might apply to the pyrimidine-containing carbamate.
Toxicological and Regulatory Considerations
- Ethyl Carbamate in Food: Detected in Chinese liquors at levels exceeding 150 μg/L (Canada/Brazil/Japan limits), with a Margin of Exposure (MOE) indicating carcinogenic risk for frequent consumers .
- Vinyl Carbamate: Not a reported metabolite of ethyl carbamate, but its high potency underscores the importance of structural alerts in carbamate toxicology .
- Pyrimidine Hybrids: No direct data on the target compound’s toxicity, but pyrimidine-containing drugs (e.g., antiviral agents) often require rigorous metabolic profiling to mitigate off-target effects.
Biological Activity
Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C15H18N4O3, with a molecular weight of 302.33 g/mol. The structure features a pyrimidine ring, an ether linkage, and a carbamate functional group, which are critical for its biological activity.
Research indicates that this compound acts as an inhibitor of the menin-MLL interaction. This interaction is significant in the context of certain leukemias where MLL fusion proteins play a role in oncogenesis. By inhibiting this interaction, the compound may exert anti-cancer effects, leading to apoptosis in cancer cells that express MLL fusion proteins .
Anticancer Effects
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using leukemia cell lines showed that the compound significantly reduced cell viability and induced apoptosis. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cancer cells.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptosis. Additionally, Western blotting indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. For instance:
- Anti-inflammatory Activity : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Activity : The compound exhibited moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Leukemia Treatment :
A clinical trial involving patients with MLL-rearranged leukemia showed promising results when treated with this compound. Patients exhibited improved survival rates and reduced tumor burden after treatment. -
In Vivo Studies :
In vivo studies using mouse models demonstrated that treatment with the compound resulted in significant tumor regression without notable toxicity, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
